(Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound featuring a thiazole ring, which is a versatile moiety known for its significant role in various biological and chemical applications . The compound’s structure includes a cyano group, a benzamide group, and a benzo[d]thiazole moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-aminothiophenol with a suitable aldehyde to form the thiazole ring, followed by further functionalization . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the cyano group or other reducible moieties.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring and benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Biologically, this compound has shown potential in various assays due to its ability to interact with biological macromolecules. It is being investigated for its antimicrobial, antifungal, and anticancer properties .
Medicine
In medicine, the compound is studied for its potential therapeutic effects. Its ability to modulate biological pathways makes it a candidate for drug development, particularly in the treatment of diseases like cancer and infectious diseases .
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications in material science .
Mechanism of Action
The mechanism of action of (Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological responses . For example, it may inhibit enzymes involved in cell proliferation, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives, such as:
- 2-aminothiazole
- 4-methylthiazole
- 2-mercaptobenzothiazole
Uniqueness
What sets (Z)-4-cyano-N-(5,7-dimethyl-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its cyano and benzamide groups enhance its reactivity and potential for forming hydrogen bonds, making it more versatile in various applications compared to simpler thiazole derivatives .
Properties
IUPAC Name |
4-cyano-N-(5,7-dimethyl-3-propyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3OS/c1-4-9-23-17-11-13(2)10-14(3)18(17)25-20(23)22-19(24)16-7-5-15(12-21)6-8-16/h5-8,10-11H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZNKXVCFGQTRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)C#N)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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